N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a thiazole ring with a benzothiazole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide can be achieved through several synthetic pathways. Common methods include:
Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a thiazole derivative under acidic conditions to form the desired benzothiazole compound.
Knoevenagel Condensation: This method involves the condensation of a thiazolidine-2,4-dione with an aromatic aldehyde in the presence of a base such as piperidine.
Biginelli Reaction: A multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea to form the benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzothiazole compounds .
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-tubercular activity and potential use in cancer therapy.
Industry: Utilized in the development of organic materials and dyes.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their antimicrobial and anticancer properties.
Thiazolo[3,2-a]pyridines: Exhibits a wide range of pharmacological activities, including antimicrobial and antitumor effects.
Thiazolo[5,4-d]thiazoles: Used in the development of covalent organic frameworks for photocatalysis.
Uniqueness
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of a thiazole ring with a benzothiazole moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-7-15-11-10(21-7)3-2-8-12(11)22-14(16-8)17-13(18)9-6-19-4-5-20-9/h2-3,6H,4-5H2,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDNPHIAIPHCTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=COCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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